N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Description
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C20H18N6OS and its molecular weight is 390.47. The purity is usually 95%.
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Biological Activity
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a benzo[d]thiazole moiety, a pyrazole derivative, and a cyclopropyl group. Its molecular formula is C20H20N6O, with a molecular weight of approximately 372.432 g/mol. The presence of multiple functional groups suggests diverse biological activities.
Structural Characteristics
Feature | Details |
---|---|
Molecular Formula | C20H20N6O |
Molecular Weight | 372.432 g/mol |
Key Functional Groups | Benzo[d]thiazole, Pyrazole |
Cyclopropyl Group | Present |
Antimicrobial Activity
Research into the antimicrobial properties of compounds similar to this compound has shown promising results against various pathogens. For example, thiazole derivatives have demonstrated significant antibacterial and antifungal activity against resistant strains of Staphylococcus aureus and Candida species .
Case Study: Antibacterial Efficacy
A study conducted on novel thiazole derivatives revealed their structure-dependent antibacterial activity against multidrug-resistant pathogens. The compounds were evaluated using minimal inhibitory concentration (MIC) assays, highlighting their potential as new antimicrobial agents .
Anticancer Activity
The compound's structural features suggest it may interact with key biological targets involved in cancer progression. Pyrazole derivatives have been implicated in inhibiting various kinases that play critical roles in tumor growth and metastasis. For instance, compounds that target protein kinases have shown efficacy in preclinical cancer models .
The proposed mechanism of action involves the inhibition of specific kinases associated with cancer cell proliferation. This inhibition may lead to reduced tumor growth and increased apoptosis in cancer cells.
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, compounds with similar scaffolds have been reported to exhibit anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the pyrazole and thiazole rings can significantly influence the compound's potency and selectivity against various targets .
Comparative Analysis
A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:
Compound Name | Activity Type | Notable Features |
---|---|---|
Benzimidazole Derivatives | Anticancer | Broad-spectrum activity |
Thiazole Derivatives | Antimicrobial | Effective against resistant strains |
Pyrazole Derivatives | Anticancer/Antimicrobial | Diverse biological activities |
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-20(14-3-4-15-19(9-14)28-12-24-15)23-7-8-26-18(13-1-2-13)10-16(25-26)17-11-21-5-6-22-17/h3-6,9-13H,1-2,7-8H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYCWSXYJCMBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=C(C=C3)N=CS4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.